Morphiceptin hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O5.ClH/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35;/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSDMYCQCLQDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585219 | |
| Record name | Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87777-29-5 | |
| Record name | Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Receptor Interaction Studies of Morphiceptin Hydrochloride
Opioid Receptor Binding Affinities and Selectivity
Morphiceptin's interaction with opioid receptors is characterized by a pronounced selectivity, which has made it a valuable tool in pharmacological research.
Morphiceptin (B1676752) is recognized as a potent and highly specific agonist for the mu (μ)-opioid receptor. nih.govsigmaaldrich.com Research demonstrates that it possesses a strong preference for this receptor type, with a selectivity that is over 1,000 times greater for μ-receptors compared to delta (δ)-opioid receptors. wikipedia.org Its activity is comparable to morphine in certain bioassays, such as the guinea pig ileum preparation, which is a classic model for assessing μ-opioid activity. nih.gov The analgesic effects of morphiceptin are reversed by the μ-opioid receptor antagonist naloxone, confirming that its action is mediated through this receptor. wikipedia.org
Binding affinity studies have quantified this interaction. For instance, in one study, morphiceptin exhibited a half-maximal inhibitory concentration (IC50) of 79.4 nM for the μ-opioid receptor. researchgate.net The topographical location and lipophilicity of the amino acid residue at position 3 (Phenylalanine) are considered critical for this receptor binding. researchgate.net Modifications to this structure, such as substituting D-Proline for Proline in position 4, can result in derivatives with even higher μ-binding affinity and selectivity. nih.gov
A defining characteristic of morphiceptin is its low affinity for delta (δ)-opioid receptors. nih.govresearchgate.net This pronounced selectivity for μ-receptors over δ-receptors is a key feature of its pharmacological profile. wikipedia.org Studies have consistently shown that morphiceptin is not a specific ligand for enkephalin (delta) receptors. nih.gov In experiments on the cat carotid body, where chemosensory depression is mediated by δ-opioid receptors, morphiceptin was found to be inactive. nih.gov Furthermore, highly selective analogues of morphiceptin, such as [N-MePhe3,D-Pro4]morphiceptin, are used in research specifically because of their minimal interaction with δ-receptors, allowing for the isolated study of μ-receptor-mediated effects. nih.govnih.gov
While detailed binding data for morphiceptin at the kappa (κ)-opioid receptor is less frequently highlighted than its μ and δ interactions, its high μ-selectivity implies a low affinity for κ-receptors. nih.govmdpi.com Studies on morphiceptin analogues have shown that they typically exhibit very low affinity for κ-opioid receptors, often in the micromolar range. nih.gov This is in contrast to certain modified analogues specifically designed to have mixed μ/κ activity, further underscoring the inherent μ-selectivity of the parent morphiceptin structure. nih.gov The endogenous opioid system includes dynorphins as the primary ligands for the κ-opioid receptor, which are structurally and functionally distinct from β-casomorphin-derived peptides like morphiceptin. mdpi.com
Beyond the classical opioid receptors, research has explored the interactions between morphiceptin and other binding sites, notably those for the Tyr-MIF-1 family of peptides. sigmaaldrich.commdpi.com Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) and related peptides are considered opioid-modulating peptides that have their own high-affinity non-opioid binding sites but can also interact with μ-opioid receptors. mdpi.comresearchgate.net Studies have investigated the interplay between morphiceptin and Tyr-MIF-1 at their respective binding sites in brain membranes. sigmaaldrich.commdpi.com While Tyr-MIF-1 derivatives generally show weak affinity in opioid receptor binding assays, they are part of a complex system that can modulate the activity of opioid ligands like morphiceptin. mdpi.comnih.gov
Kappa (κ)-Opioid Receptor Considerations
Mechanism of Action at the Mu-Opioid Receptor Level
Upon binding, morphiceptin acts as an agonist, initiating a series of intracellular events that produce its characteristic physiological effects.
The μ-opioid receptor is a member of the G protein-coupled receptor (GPCR) superfamily. dolor.org.conih.gov When an agonist like morphiceptin binds to the receptor, it induces a conformational change that facilitates the coupling and activation of intracellular inhibitory G proteins, specifically of the Gi/Go class. dolor.org.conih.gov This activation triggers a cascade of signaling events.
The activated Gα subunit dissociates from the βγ subunit dimer. nih.gov Both components then interact with various effector proteins:
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govmdpi.com
Modulation of Ion Channels: The G protein subunits directly modulate ion channel activity. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes potassium efflux and hyperpolarization of the neuronal membrane, reducing its excitability. nih.gov It also involves the inhibition of voltage-gated calcium channels, which suppresses neurotransmitter release at presynaptic terminals. nih.govnih.gov
Activation of Kinase Pathways: The signaling cascade also involves the activation of other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in regulating various cellular functions. nih.govnih.gov
Following stimulation, the receptor-ligand complex undergoes internalization. Studies have shown that morphiceptin-activated μ-opioid receptors are trafficked intracellularly and then recycle back to the cell membrane within approximately two hours. nih.gov This process of receptor desensitization and resensitization is crucial for regulating the cellular response to the opioid agonist. nih.govnih.gov
Investigations of Receptor Activation and Downstream Biological Effects
Morphiceptin hydrochloride, a synthetic tetrapeptide (Tyr-Pro-Phe-Pro-NH2), is a potent and highly selective agonist for the μ-opioid receptor (MOR). medchemexpress.commedchemexpress.comwikipedia.orgnih.gov Its interaction with the MOR initiates a cascade of intracellular events, leading to various biological effects. This section delves into the specifics of receptor activation and the subsequent downstream signaling pathways triggered by morphiceptin.
Upon binding to the MOR, a G protein-coupled receptor (GPCR), morphiceptin induces a conformational change in the receptor. nih.gov This change facilitates the activation of intracellular heterotrimeric G proteins, primarily of the Gi/o family. frontiersin.orgnih.gov The activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. nih.govnih.gov These dissociated subunits then interact with various downstream effectors to propagate the signal.
A primary downstream effect of MOR activation by agonists like morphiceptin is the inhibition of adenylyl cyclase. frontiersin.orgresearchgate.net This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.govresearchgate.net By inhibiting adenylyl cyclase, morphiceptin leads to a reduction in intracellular cAMP levels. frontiersin.orgresearchgate.net This decrease in cAMP can, in turn, affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways. nih.govmedchemexpress.com
Furthermore, the Gβγ subunits released upon receptor activation can directly modulate the activity of ion channels. frontiersin.orgresearchgate.net Specifically, they can activate G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. frontiersin.orgresearchgate.netnih.gov The activation of potassium channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability. researchgate.net Conversely, the inhibition of calcium channels reduces the influx of calcium, which is critical for neurotransmitter release. nih.gov The analgesic effects of morphiceptin are, in large part, attributed to these modulations of ion channel activity. wikipedia.orgnih.gov
The potency of morphiceptin and its analogues in activating these downstream pathways has been a subject of extensive research. For instance, studies have shown a strong correlation between the binding affinity of morphiceptin for the MOR and its analgesic activity. nih.gov In vitro assays, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations, are commonly used to assess the functional activity of morphiceptin and its derivatives. The inhibitory concentration (IC50) values in these assays provide a measure of the compound's potency in eliciting a biological response. researchgate.net
Interactive Table: In Vitro Functional Activity of Morphiceptin and its Analogues. researchgate.net
| Compound | Sequence | GPI IC50 (nM) | MVD IC50 (nM) |
|---|---|---|---|
| Morphiceptin | Tyr-Pro-Phe-Pro-NH2 | 318 ± 22 | 4800 ± 440 |
| Analog 1 | Tyr-Pro-D-1-Nal-Pro-NH2 | 9.57 ± 1.01 | 35.4 ± 2.3 |
This table presents data on the inhibitory potency of morphiceptin and two of its analogues in the guinea pig ileum (GPI) and mouse vas deferens (MVD) assays, which are indicative of their functional activity at opioid receptors.
The binding affinity of morphiceptin to rat brain membrane preparations further confirms its potent interaction with the MOR. It has been shown to inhibit the binding of radiolabeled ligands such as [3H]dihydromorphine and [3H]naloxone with a 50 percent inhibition concentration (IC50) of approximately 20 nM. medchemexpress.com
In addition to the classical G protein signaling pathway, the activation of the MOR can also lead to the recruitment of β-arrestins. frontiersin.orgnih.gov This process is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades. nih.govnih.gov The specific patterns of G protein versus β-arrestin pathway activation can vary between different opioid agonists, a concept known as biased agonism. frontiersin.org
The downstream biological effects of morphiceptin are a direct consequence of these signaling events. The modulation of ion channels and inhibition of neurotransmitter release in the central and peripheral nervous systems contribute significantly to its analgesic properties. wikipedia.orgnih.gov Research has demonstrated that the analgesic effects of morphiceptin administered intracerebroventricularly can be reversed by the opioid antagonist naloxone, confirming that these effects are mediated through the μ-opioid receptor. wikipedia.org
Structure Activity Relationship Sar Studies of Morphiceptin and Its Analogs
Chemical Modifications and Their Impact on Receptor Affinity and Selectivity
The amino acid residues at positions 2, 3, and 4 of morphiceptin (B1676752) have been systematically substituted to elucidate their roles in receptor binding and activation.
Position 2: The Pro² residue is considered crucial for maintaining the proper orientation of the Tyr¹ and Phe³ side chains, which is important for opioid activity. cambridge.org Substitution of Pro² with residues like D-Pro significantly decreases the binding affinity to the μ-opioid receptor. mdpi.com However, the introduction of unnatural amino acids with six-membered heterocyclic rings, such as piperidine-2, 3-, and 4-carboxylic acids, can enhance metabolic stability and antinociceptive activity. mdpi.com
Position 3: The phenylalanine (Phe) residue at position 3 plays a key role in the interaction with opioid receptors. researchgate.net Modifications that alter the size, lipophilicity, and electronic character of this residue have significant effects. For instance, substituting Phe³ with D-1-Naphthylalanine (D-1-Nal) resulted in a 26-fold increase in μ-opioid receptor affinity and a 15-fold increase in potency. researchgate.net The stereochemistry at this position is also critical; while the L-configuration of Phe³ is not essential, replacement with D-Phe or D-1-Nal can significantly improve analgesic effects. mdpi.com
Position 4: The Pro⁴ residue also contributes to the peptide's conformation and receptor interaction. Substitution of the L-Pro at the C-terminus with D-Pro can produce potent μ-agonists. nih.govnih.gov For example, the analog Tyr-Pro-NMePhe-D-Pro-NH₂ (PL017) is a potent μ-agonist. nih.gov The role of the Phe⁴ residue in the related endomorphin peptides has shown little effect on μ-opioid receptor activity. mdpi.com
Table 1: Impact of Amino Acid Substitutions on Morphiceptin Analog Activity
| Analog | Modification | Effect on μ-Opioid Receptor Affinity/Activity | Reference |
|---|---|---|---|
| [D-Pro²]morphiceptin | Substitution of L-Pro² with D-Pro² | Significantly decreased affinity | mdpi.com |
| [D-1-Nal³]morphiceptin | Substitution of L-Phe³ with D-1-Nal³ | 26-fold increase in affinity | researchgate.net |
| [D-Phe³]morphiceptin | Substitution of L-Phe³ with D-Phe³ | Significantly improved analgesic effects | mdpi.com |
| Tyr-Pro-NMePhe-D-Pro-NH₂ (PL017) | N-methylation of Phe³ and substitution of L-Pro⁴ with D-Pro⁴ | Potent μ-agonist | nih.gov |
| [D-Pro⁴]morphiceptin | Substitution of L-Pro⁴ with D-Pro⁴ | Very high μ-binding affinity and selectivity | nih.gov |
Modifications at the C-terminus of morphiceptin and its analogs have been explored to enhance their pharmacological properties. C-terminal amidation is a common modification that can increase the potency and stability of opioid peptides. cambridge.orgnih.gov In morphiceptin-related peptides, C-terminal amidation has been shown to be a "turning point" for agonist potency. nih.gov Further modifications of the C-terminal amide with various aromatic or aliphatic groups in related analogs have led to compounds with picomolar range affinities at the μ-opioid receptor. mdpi.com
The stereochemistry of the amino acid residues in morphiceptin is a critical determinant of its activity. The substitution of L-Proline with D-Proline at position 4 results in derivatives with very high μ-binding affinity and selectivity, which corresponds to their analgesic potency. nih.gov This suggests that the D-configuration at this position is favorable for interaction with the μ-opioid receptor. In contrast, introducing a D-Pro at position 2 significantly diminishes binding affinity. mdpi.com The L-configuration of Phe³ is not essential, and its replacement with D-Phe can enhance analgesic effects. mdpi.com
N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond or an amino acid side chain, can have profound effects on the conformation and biological activity of peptides. mdpi.com Methylation of the nitrogen atom of the phenylalanine at position 3 in morphiceptin, particularly when combined with a D-Pro at position 4, produces potent μ-agonists like PL017 (Tyr-Pro-NMePhe-D-Pro-NH₂). nih.gov N-methylation of the N-terminal amino group of related analogs was also explored to increase lipophilicity and potentially improve blood-brain barrier penetration. acs.org
To improve metabolic stability and explore conformational requirements, various proline surrogates and peptidomimetics have been incorporated into the morphiceptin sequence. Proline's unique cyclic structure induces a "turn" in the peptide backbone, which is believed to be important for its bioactivity. mdpi.com
Researchers have synthesized analogs where the Pro² residue is replaced with proline homologues or other cyclic structures. For example, analogs containing (1S,2R)-ΔAcpc (an alicyclic β-amino acid) in place of Pro² showed μ-opioid receptor affinity comparable to the parent peptide and exhibited resistance to proteolysis. researchgate.net The substitution of the central proline with cispentacin resulted in a tetrapeptide that was significantly more active at both μ and δ receptors than morphiceptin. mdpi.com Furthermore, the incorporation of pseudoprolines, such as (4R)-thiazolidine-4-carboxylic acid, has provided evidence for the importance of a cis Tyr-Pro amide bond conformation for bioactivity. nih.govacs.org
Table 2: Effects of Proline Surrogates on Morphiceptin Analog Activity
| Proline Surrogate at Position 2 | Resulting Analog | Key Finding | Reference |
|---|---|---|---|
| (1S,2R)-ΔAcpc | [(1S,2R)ΔAcpc²]-EM-2 | Comparable μ-opioid affinity to parent, resistant to proteolysis | researchgate.net |
| Cispentacin | Cispentacin-containing morphiceptin analog | ~6x more active at μ-receptor, ~20x more active at δ-receptor | mdpi.com |
| (4R)-thiazolidine-4-carboxylic acid (Pseudoproline) | [Cys[Ψ(R1,R2)pro]²]morphiceptin analog | Retained full μ-agonist potency, suggesting a cis Tyr-Pro bond is bioactive | nih.govacs.org |
N-Methylation Effects on Activity
Conformational Analysis and Molecular Determinants of Mu-Opioid Receptor Binding
Conformational studies, including NMR spectroscopy and molecular modeling, have been instrumental in defining the low-energy conformations of morphiceptin analogs. nih.govbenthamdirect.com These studies suggest that a bent or folded backbone structure is a common feature among potent analogs. researchgate.net The proline residue at position 2 is believed to induce a turn structure, which spatially orients the aromatic rings of Tyr¹ and Phe³ in a manner that is favorable for receptor recognition and binding. cambridge.org
Molecular docking studies have provided insights into the specific interactions between morphiceptin analogs and the μ-opioid receptor. nih.gov These models suggest that the N-terminus of the peptide interacts with a conserved residue pocket, while the C-terminus engages with regions important for selectivity. mdpi.com For instance, docking studies of a potent analog, Tyr-F₂Pro-Phe-D-F₂Pro-NH₂, revealed potential structure-activity relationships that explain its high potency. nih.gov Furthermore, research using pseudoproline-containing analogs strongly indicates that a cis conformation around the Tyr-Pro peptide bond is a crucial feature of the bioactive conformation for both morphiceptin and the related endomorphin-2. nih.govacs.org
Analysis of Electronic Properties and Receptor Interactions
The interaction between a ligand like morphiceptin and its receptor is governed not only by its shape (steric properties) but also by its electronic properties. pan.olsztyn.pl The communication between the peptide and the receptor relies on a structural and electronic similarity that facilitates binding. pan.olsztyn.pl Tools such as molecular electrostatic potential (MEP) maps are used to analyze these interactions, indicating areas of the molecule that are likely to interact with positively or negatively charged regions of the receptor binding site. pan.olsztyn.pl
In silico modeling has provided detailed insights into how morphiceptin docks into the μ-opioid receptor's binding pocket. researchgate.net These models reveal several key interactions:
Hydrogen Bonds: The protonated N-terminal amino group and the hydroxyl group of the Tyr¹ residue are critical for forming hydrogen bonds with the receptor. researchgate.net
π-cation Interactions: The Tyr¹ residue also engages in π-cation interactions, where the electron-rich aromatic ring interacts with a positively charged group on the receptor. researchgate.net
π-stacking: The aromatic ring of the Phenylalanine (Phe³) residue participates in π-stacking interactions with aromatic residues within the receptor's binding site. researchgate.net
Salt Bridges: The terminal amino group of Tyr¹ can also form salt bridges with negatively charged residues in the receptor. researchgate.net
These interactions collectively stabilize the ligand-receptor complex, leading to receptor activation. The specific arrangement and nature of these bonds are what confer morphiceptin's high selectivity for the μ-opioid receptor. uniud.it
Development and Characterization of Potent and Selective Morphiceptin Analogs
Building on the foundational knowledge of morphiceptin's SAR, researchers have synthesized and characterized numerous analogs to enhance potency, stability, and selectivity. nih.govdntb.gov.ua Chemical modifications have been systematically applied to each position of the tetrapeptide backbone. nih.gov
One of the most significant developments was the creation of **PL017 (Tyr-Pro-NMePhe-D-Pro-NH₂) **. This analog, which involves methylation of the nitrogen atom of Phe³ and the substitution of L-Pro⁴ with its stereoisomer D-Pro⁴, was found to be a potent μ-agonist. nih.gov Studies have consistently shown that many morphiceptin analogs retain high selectivity, with virtually no activity at δ-opioid receptors. nih.gov
Further modifications include:
Position 1: Replacing Tyr¹ with 2,6-dimethyltyrosine (Dmt) can lead to a potent μ-opioid receptor agonist, although this modification sometimes reduces selectivity by increasing affinity for the δ-opioid receptor. nih.gov
Position 3: The nature of the amino acid at this position is critical. While Phe³ contributes to agonist activity, substituting it with certain D-amino acids, such as D-Phenylalanine (D-Phe) or D-2-Naphthylalanine (D-2-Nal), can convert the molecule from a μ-agonist to a μ-antagonist. mdpi.com
Cyclization: To improve enzymatic stability, cyclic analogs of morphiceptin have been developed. nih.gov Constraining the peptide with a 6-atom bridge resulted in peptidomimetics that were enzymatically stable and exclusively active on μ-opioid receptors. nih.gov For example, two cyclic analogs showed high potency, although slightly less than the linear analog Tyr-Pro-Phe-D-Pro-NH₂. nih.gov
The table below summarizes the effects of various structural modifications on the activity of morphiceptin analogs.
| Analog Name/Modification | **Modification from Parent Compound (Tyr-Pro-Phe-Pro-NH₂) ** | Observed Effect | Citations |
| PL017 | N-methylation of Phe³; L-Pro⁴ substituted with D-Pro⁴. | Potent and selective μ-agonist. | nih.gov |
| [Dmt¹]morphiceptin | Tyr¹ substituted with 2,6-dimethyltyrosine (Dmt). | Potent μ-agonist; may have reduced selectivity due to increased δ-receptor affinity. | nih.gov |
| [D-Phe³]morphiceptin | Phe³ substituted with D-Phenylalanine (D-Phe). | Converts the μ-agonist into a μ-antagonist. | mdpi.com |
| [D-2-Nal³]morphiceptin | Phe³ substituted with D-2-Naphthylalanine (D-2-Nal). | Converts the μ-agonist into a μ-antagonist. | mdpi.com |
| Cyclic Analogs | Constrained with a 6-atom bridge (amide or ester). | Exclusively active on μ-receptors with enhanced enzymatic stability. | nih.gov |
These extensive studies highlight the sensitivity of the μ-opioid receptor to subtle changes in the ligand's structure, providing a roadmap for the rational design of new opioid peptides. nih.govmdpi.com
Preclinical Pharmacological Research of Morphiceptin Hydrochloride
In Vitro Pharmacological Characterization
Radioligand Competition Binding Assays
Radioligand binding assays have been instrumental in characterizing the affinity and selectivity of morphiceptin (B1676752) for opioid receptors. These studies typically utilize radiolabeled ligands to quantify the displacement by unlabeled compounds like morphiceptin, thereby determining their binding affinity (Ki) or inhibitory concentration (IC50).
Morphiceptin demonstrates a high and specific affinity for μ-opioid receptors, with significantly lower affinity for δ- and κ-opioid receptors. wikipedia.orgnih.gov This selectivity is a defining characteristic of the compound. For instance, morphiceptin is reported to have over 1,000 times greater selectivity for μ-receptors compared to δ-receptors. wikipedia.org
Studies have shown that modifications to the morphiceptin structure can influence its binding profile. For example, the analog [D-1-Nal3]Morphiceptin exhibited a 26-fold increase in μ-opioid receptor affinity compared to the parent compound. nih.gov Another analog, PL-017 ([D-Pro4]morphiceptin), is also a potent and selective μ-opioid receptor agonist with an IC50 of 5.5 nM for binding to the μ-site. taylorandfrancis.commedchemexpress.com The substitution of the first amino acid with 2,6-Dimethyl-L-tyrosine (Dmt) in one analog led to a significant increase in μ-opioid receptor binding affinity. researchgate.net
The binding of morphiceptin to μ-receptors can be modulated by guanine (B1146940) nucleotides, which is characteristic of G-protein coupled receptors. nih.gov Research on various synthetic analogs has highlighted the importance of the aromatic amino acid residues at positions 1, 3, and 4 for potent μ-receptor binding. oup.com Specifically, the hydrophobicity or aromaticity of the residue at position 4 appears to be a key determinant of activity. nih.gov
Table 1: Binding Affinity of Morphiceptin and its Analogs at Opioid Receptors This table is for illustrative purposes and combines data from multiple sources. Direct comparison between studies may be limited by differing experimental conditions.
| Compound | Receptor Type | Binding Affinity (IC50/Ki) | Selectivity | Source(s) |
| Morphiceptin | μ-opioid | High affinity | >1000-fold vs δ-receptor | wikipedia.orgnih.gov |
| PL-017 | μ-opioid | 5.5 nM (IC50) | Selective μ-agonist | medchemexpress.commedchemexpress.com |
| [D-1-Nal3]Morphiceptin | μ-opioid | 26-fold higher than morphiceptin | - | nih.gov |
| [Phe4]Morphiceptin | μ-opioid | ~3x stronger than morphiceptin | 410-fold (μ/δ) | oup.com |
| [Dmt1, d-1-Nal3]morphiceptin | μ-opioid | Very high affinity | MOP selective | researchgate.net |
Functional Bioassays in Isolated Tissue Preparations (e.g., guinea pig ileum, mouse vas deferens)
Functional bioassays in isolated tissues, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD), are classic pharmacological preparations used to assess the functional activity (agonist or antagonist) of opioid compounds. The GPI is rich in μ-opioid receptors, while the MVD contains a higher proportion of δ-opioid receptors, making them valuable tools for determining receptor selectivity. nih.gov
Morphiceptin acts as a potent agonist in the GPI preparation, with activity comparable to that of morphine. nih.govresearchgate.net This high potency in the GPI assay is consistent with its high affinity for μ-receptors observed in binding assays. nih.gov In contrast, morphiceptin is significantly less active in the MVD and rat vas deferens preparations, further confirming its specificity for the μ-opioid receptor. nih.govresearchgate.net
The functional activity of morphiceptin analogs often correlates with their binding affinities. For instance, [D-1-Nal3]Morphiceptin, which shows increased μ-receptor affinity, also demonstrates a 15-fold increase in potency in the GPI assay compared to morphiceptin. nih.gov Conversely, some analogs, such as [d-Qal3]Morphiceptin, have been found to act as weak antagonists in the GPI assay. nih.gov The evaluation of various analogs in these tissue preparations has been crucial for understanding the structure-activity relationships of morphiceptin-related peptides. nih.govresearchgate.net
Table 2: Functional Activity of Morphiceptin in Isolated Tissue Bioassays
| Preparation | Predominant Receptor | Morphiceptin Activity | Finding | Source(s) |
| Guinea Pig Ileum (GPI) | μ-opioid | Potent Agonist | Activity comparable to morphine, indicating strong μ-receptor agonism. | nih.govresearchgate.net |
| Mouse Vas Deferens (MVD) | δ-opioid | Low Activity | Much less active than in GPI, demonstrating μ-receptor selectivity. | nih.govresearchgate.net |
| Rat Vas Deferens | δ-opioid | Low Activity | Similar to MVD, shows low potency, confirming μ-selectivity. | nih.govresearchgate.net |
Cellular Effects and Neurochemical Modulations (e.g., GABA-induced currents, apoptosis in neuronal cells)
The cellular actions of morphiceptin extend to the modulation of neurotransmitter systems and cellular survival pathways.
Modulation of GABA-induced Currents: In identified neurons of the snail Lymnaea stagnalis, morphiceptin has been shown to modulate GABA (γ-aminobutyric acid)-induced inward currents. nih.govsigmaaldrich.com Both slow and fast GABA-induced inward currents were reduced or blocked by morphiceptin in a dose-dependent manner. nih.gov The inhibitory effect of morphiceptin on the slow GABA-induced current was reversible and sensitive to the opioid antagonist naloxone, indicating a receptor-mediated mechanism. nih.gov This interaction suggests that morphiceptin can postsynaptically modulate GABAergic neurotransmission. nih.gov
Effects on Apoptosis in Neuronal Cells: Research has explored the role of morphiceptin in programmed cell death, or apoptosis. In primary neuronal cultures from chick brain, pretreatment with morphiceptin for 24 hours led to an increase in apoptosis induced by staurosporine (B1682477) or wortmannin. nih.govsigmaaldrich.com This effect was dose-dependent and reversible by an antagonist, suggesting it was mediated by μ-opioid receptors. nih.gov It is important to note that morphiceptin by itself did not have a measurable effect on cell viability or DNA fragmentation. nih.gov The enhancement of apoptosis by morphiceptin pretreatment is thought to be linked to the sustained inhibition of adenylate cyclase. nih.gov In contrast, other studies have reported that morphine can induce apoptosis in human fetal neurons and microglia. nih.gov
In Vivo Pharmacological Studies in Animal Models
Central Nervous System (CNS) Actions
In vivo studies in animal models are crucial for determining the physiological effects of a compound, such as its ability to modulate pain. nih.gov Morphiceptin, when administered directly into the central nervous system, exhibits significant antinociceptive (pain-relieving) properties.
When injected intracerebroventricularly (i.c.v.) in mice, morphiceptin produces a potent analgesic effect, with one study reporting an ED50 of 1.7 nmol per animal. wikipedia.org This analgesic action is reversed by the opioid antagonist naloxone, confirming that the effect is mediated through the μ-opioid receptor. wikipedia.org Similarly, in rats, i.c.v. perfusion of morphiceptin resulted in a dose-dependent antinociceptive effect in the trigemino-hypoglossal reflex test, with a relatively long duration of action (20-50 minutes). jpp.krakow.pl
The blood-brain barrier typically prevents peptides like morphiceptin from reaching the CNS after systemic administration. lew.roresearchgate.net However, studies using poly(butyl cyanoacrylate) nanoparticles as a carrier system have demonstrated that morphiceptin can be delivered to the brain and produce a significant analgesic effect in the hot plate test following intraperitoneal injection in mice. lew.roresearchgate.net
The development of morphiceptin analogs has aimed to enhance this analgesic potency. Analogs such as [D-Phe3]morphiceptin and [D-1-Nal3]morphiceptin showed greatly improved analgesic activity compared to the parent compound in the mouse hot-plate test after i.c.v. administration. nih.govresearchgate.net The analog [Dmt1, d-1-Nal3]morphiceptin was found to be extraordinarily potent, producing profound and long-lasting supraspinal analgesia. researchgate.net
Table 3: Antinociceptive Effects of Morphiceptin in Animal Models
| Animal Model | Administration Route | Pain Test | Result | Source(s) |
| Mouse | Intracerebroventricular (i.c.v.) | - | Potent analgesia (ED50 = 1.7 nmol/animal), reversed by naloxone. | wikipedia.org |
| Rat | Intracerebroventricular (i.c.v.) | Trigemino-hypoglossal reflex | Dose-dependent antinociception with a duration of 20-50 minutes. | jpp.krakow.pl |
| Mouse | Intraperitoneal (with nanoparticles) | Hot Plate Test | Significant analgesia, demonstrating BBB penetration with a carrier. | lew.roresearchgate.net |
| Mouse | Intracerebroventricular (i.c.v.) | Hot Plate Test | Analogs [D-Phe3]morphiceptin and [D-1-Nal3]morphiceptin showed greatly improved analgesic activity. | nih.govresearchgate.net |
Investigations into Opioid Dependence and Tolerance Development
The development of tolerance, a state characterized by a diminished response to a drug after repeated administration, is a significant concern with opioid use. nih.govjax.org Preclinical research has explored the mechanisms underlying opioid tolerance, with some studies providing insights relevant to µ-opioid receptor agonists like morphiceptin.
Chronic exposure to opioids leads to neuro-adaptations in the brain, where the signaling strength of receptors is altered. jax.org This can result in the need for escalating doses to achieve the same analgesic effect. nih.gov Studies on rat hippocampal slices from chronically morphine-treated animals have shown a decreased maximal excitatory response to the selective µ-agonist, [N-MePhe3,D-Pro4]-morphiceptin. nih.gov This finding suggests that the development of morphine tolerance involves a reduction in the responsiveness of µ-opioid receptors. nih.gov
Further analysis indicated that chronic morphine exposure led to an elimination of spare µ-opioid receptors in the hippocampus. nih.gov In drug-naive rats, there appears to be a significant reserve of these receptors. However, after prolonged morphine treatment, this reserve is lost, which corresponds to the observed reduction in the maximal response to the morphiceptin analog. nih.gov These findings highlight the cellular changes in µ-opioid receptor function that contribute to the phenomenon of tolerance.
| Study Focus | Model System | Key Findings with µ-Agonist ([N-MePhe3,D-Pro4]-morphiceptin) | Implication for Tolerance |
| Effects of chronic morphine on µ-opioid response | Rat hippocampal slices (CA1 region) | Decreased maximal excitation produced by the µ-agonist in slices from morphine-treated rats. nih.gov | Suggests tolerance involves reduced µ-opioid receptor responsiveness. nih.gov |
| Spare µ-opioid receptor analysis | Rat hippocampal slices (CA1 region) | Chronic morphine exposure eliminated the apparent spare receptor reserve for the µ-agonist. nih.gov | Indicates that a reduction in functional receptor availability is a mechanism of tolerance. nih.gov |
Elucidation of Reward and Reinforcement Pathways
Drugs of abuse, including opioids, are thought to exert their reinforcing effects by activating the brain's natural reward circuits. ru.nlnih.govnih.gov A central component of this circuitry is the mesolimbic dopamine (B1211576) system, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc). nih.govunits.it Opioids can enhance the function of this pathway, leading to feelings of pleasure and motivating repeated drug-seeking behavior. units.it
The opioid system itself, with its various receptors (µ, δ, κ), is densely expressed throughout these reward pathways and plays a crucial role in modulating reinforcement. nih.govunits.it The reinforcing properties of opioids are primarily mediated by the activation of µ-opioid receptors (MOR) in key brain regions like the VTA and NAc. nih.gov Morphiceptin, as a selective MOR agonist, is expected to engage these same mechanisms. wikipedia.orgmedchemexpress.com Activation of MORs in the VTA leads to an inhibition of GABAergic interneurons, which in turn disinhibits (excites) dopamine neurons, increasing dopamine release in the nucleus accumbens. units.it
Research using animal models has demonstrated that direct microinjections of µ-opioid agonists into the nucleus accumbens are reinforcing, as animals will learn to self-administer the drug into this region. nih.gov Furthermore, studies with mice lacking specific protein kinase C (PKC) isozymes have shed light on the molecular regulators of opioid reward. Mice lacking PKCε show an increased sensitivity to the rewarding effects of morphine, a classic MOR agonist, expressing place preference at very low doses that are not rewarding for wild-type mice. nih.gov This suggests that PKCε is an important negative regulator of morphine's behavioral effects, and its absence enhances the response to µ-opioid receptor stimulation. nih.gov
Effects on Conditioned Behavioral Responses
Conditioned Place Preference (CPP) is a standard preclinical paradigm used to assess the rewarding properties of drugs. frontiersin.orgfrontiersin.org In this model, the rewarding effect of a drug (the unconditioned stimulus) becomes associated with a specific environment (the conditioned stimulus). frontiersin.org After conditioning, an animal will spend more time in the environment previously paired with the drug, indicating that the substance has positive, reinforcing properties. frontiersin.org
Opioid agonists like morphine reliably induce CPP, a behavioral response that is considered a model for the learned associations that contribute to drug craving and relapse. frontiersin.org The development of CPP is linked to the drug's ability to activate reward pathways. frontiersin.org The drug-paired context can evoke a conditioned response, leading to approach behaviors. frontiersin.org
While direct studies on morphiceptin-induced CPP are limited in the available literature, its function as a potent and selective µ-opioid receptor agonist suggests it would likely produce similar conditioned responses. wikipedia.orgmedchemexpress.com Research has also shown that the internal state produced by morphine can itself act as a conditioned stimulus (CS). nih.gov In one experiment, when morphine administration was paired with an aversive event (an electric shock), it later produced a conditioned suppression of behavior, demonstrating that the interoceptive cues of the drug had been successfully associated with the aversive outcome. nih.gov This indicates that the neurobiological state induced by a µ-opioid agonist can be a powerful cue in associative learning processes.
Influence on Specific Brain Regions (e.g., hippocampus, medial preoptic area)
Morphiceptin and its analogs have been used to probe the function of µ-opioid receptors in specific brain areas, revealing their role in modulating complex behaviors and neuronal activity.
Medial Preoptic Area (MPOA): The MPOA is a critical region for the regulation of male sexual behavior. Preclinical studies have shown that direct injection of morphiceptin into the MPOA of male rats produces a significant delay in the initiation of copulation. nih.govnih.gov Specifically, it increases the time taken to the first mount and intromission in a dose-dependent manner, without affecting general motor activity or sexual motivation. nih.govresearchgate.net This inhibitory effect on copulatory performance was completely blocked by pretreatment with the opioid antagonist naloxone, confirming that the action is mediated by µ-opioid receptors within the MPOA. nih.govnih.gov These findings suggest that µ-opioid receptor activation in this nucleus specifically disrupts the consummatory aspects of male sexual behavior. nih.gov
Hippocampus: The hippocampus is a brain region vital for learning and memory, and it contains a high density of opioid receptors. Research using hippocampal slices has shown that the selective µ-agonist [N-MePhe3-D-Pro4]morphiceptin (PL017) modulates synaptic transmission. nih.gov Bath application of this agonist caused a dose-dependent reduction in the amplitude of both early (GABA-A mediated) and late (GABA-B mediated) inhibitory postsynaptic currents (IPSCs) in dentate granule cells. nih.gov It also reduced the amplitude of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). nih.gov These effects were reversible with naloxone, indicating they are mediated by µ-opioid receptors. nih.gov This demonstrates that µ-opioid activation in the hippocampus can dampen both inhibitory and excitatory synaptic inputs. In other studies, µ-opioid receptors have been shown to be involved in the excitatory effects of opiates in the hippocampal slice.
| Brain Region | Experimental Model | Effect of Morphiceptin or Analog | Reference |
| Medial Preoptic Area (MPOA) | Male Rats | Delayed onset of copulation; increased mount and intromission latencies. | nih.govnih.govresearchgate.net |
| Hippocampus (Dentate Gyrus) | Rat Hippocampal Slices | Reduced amplitude of inhibitory and excitatory postsynaptic currents. | nih.gov |
| Hippocampus (CA1 Region) | Rat Hippocampal Slices | Elicited an excitatory response, which was reduced in animals tolerant to morphine. | nih.gov |
Peripheral Opioid System Research (e.g., gastrointestinal motility modulation)
Opioid receptors, particularly µ-receptors, are densely located in the gastrointestinal (GI) tract and play a major role in regulating gut function. uspharmacist.comfrontiersin.org Activation of these peripheral receptors is the primary cause of opioid-induced constipation, a common side effect resulting from reduced GI motility, decreased secretions, and increased fluid absorption. uspharmacist.com
Preclinical studies have investigated the effects of various opioid agonists on intestinal contractility. In research on isolated mouse small intestine, the inhibitory effects of several opioids were compared. Morphiceptin, a selective µ-agonist, demonstrated an inhibitory effect on intestinal contractions. tandfonline.com However, its potency was found to be lower than that of morphine and other opioid peptides like DADLE, met-enkephalin, and dynorphin (B1627789) A. tandfonline.com
The study measured the concentration required to produce a 50% inhibition (IC50) of contractility, providing a quantitative comparison of the agonists' potencies.
| Opioid Agonist | Receptor Selectivity | Relative Inhibitory Potency on Mouse Intestinal Contractility |
| DADLE | δ-agonist | High |
| Met-enkephalin | δ-agonist | High |
| Dynorphin A | κ-agonist | High |
| Morphine | Primarily µ-agonist | Moderate |
| Morphiceptin | Selective µ-agonist | Low |
| (Data synthesized from findings where the IC50 for DADLE, met-enkephalin, and dynorphin A were significantly lower than for morphine, and the morphine value was lower than for morphiceptin. tandfonline.com) |
These findings show that while morphiceptin does engage peripheral µ-opioid receptors to inhibit gut motility, other endogenous and synthetic opioids can produce a more potent effect in this specific preclinical model. tandfonline.com This research helps to characterize the profile of different opioid agonists on peripheral systems.
Peptide Chemistry and Synthesis Methodologies for Morphiceptin Hydrochloride
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, prized for its efficiency and suitability for automation. peptide.combeilstein-journals.org The general principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. beilstein-journals.org This method allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin. peptide.com
For the synthesis of morphiceptin (B1676752), the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed. nih.gov The synthesis commences by anchoring the C-terminal amino acid, in this case, a proline amide precursor, to a suitable resin such as Rink amide resin. nih.gov The synthesis proceeds through iterative cycles of:
Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov
Coupling: Activation and coupling of the next Fmoc-protected amino acid in the sequence (Phenylalanine, then Proline, then Tyrosine). Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and enhance coupling efficiency.
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the morphiceptin sequence. Side-chain protecting groups, such as tert-butyl (tBu) for the hydroxyl group of Tyrosine, are used to prevent unwanted side reactions.
Upon completion of the peptide chain assembly, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a strong acid cocktail, a common example being a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS) to capture reactive cations generated during deprotection. nih.gov The crude peptide is then precipitated from the cleavage mixture, often using cold diethyl ether. nih.gov
| Step | Reagent/Condition | Purpose |
| Resin Swelling | Dimethylformamide (DMF) | Prepares the resin for synthesis. |
| Fmoc Deprotection | 25% Piperidine in DMF | Removes the N-terminal Fmoc group. nih.gov |
| Amino Acid Coupling | Fmoc-amino acid, Coupling reagents (e.g., DCC, HOBt), Base (e.g., DIEA) | Forms the peptide bond. |
| Final Cleavage | 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) | Cleaves the peptide from the resin and removes side-chain protecting groups. nih.gov |
Solution-Phase Synthesis Methods
Solution-phase peptide synthesis, also known as conventional synthesis, involves the coupling of amino acids or peptide fragments in a homogenous solution. While often more labor-intensive than SPPS due to the need for purification of intermediates after each step, it remains a valuable method, particularly for large-scale synthesis and the production of certain complex peptides. beilstein-journals.org
The synthesis of morphiceptin analogues has been successfully performed in solution. nih.gov The strategy involves the stepwise coupling of protected amino acid derivatives. A common approach utilizes the carbodiimide (B86325) method for forming the peptide bonds. nih.gov
A typical solution-phase synthesis of a morphiceptin analogue might proceed as follows:
The C-terminal amino acid (e.g., Pro-NH₂) is coupled with the preceding protected amino acid (e.g., Boc-Phe-OH). The coupling is facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and HOBt in a suitable solvent like dichloromethane (B109758) (DCM). nih.gov
The resulting dipeptide is deprotected to remove the N-terminal protecting group (e.g., Boc group removal with TFA).
This deprotected dipeptide is then coupled with the next protected amino acid in the sequence.
This cycle of coupling and deprotection is repeated until the full tetrapeptide sequence is assembled. nih.gov
The final step involves the removal of all protecting groups to yield the desired peptide. nih.gov
| Reagent | Function |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide coupling agent to activate the carboxylic acid. nih.gov |
| 1-Hydroxybenzotriazole (HOBt) | Additive to suppress racemization and improve coupling efficiency. nih.gov |
| Triethylamine (TEA) | Organic base to neutralize hydrochloride salts and facilitate the reaction. nih.gov |
| Trifluoroacetic Acid (TFA) | Used for the removal of Boc protecting groups. nih.gov |
| Dichloromethane (DCM) | Common solvent for the coupling reactions. nih.gov |
Enzymatic Synthesis Approaches (e.g., using Dipeptidyl Aminopeptidase (B13392206) IV)
Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods, often proceeding under mild conditions without the need for extensive protecting group strategies. Dipeptidyl peptidase IV (DPP-IV) is a serine protease that can, under specific conditions, catalyze the formation of peptide bonds, particularly those involving proline at the penultimate position. nih.govoatext.com
The synthesis of morphiceptin (Tyr-Pro-Phe-Pro-NH₂) has been achieved using DPP-IV from Aspergillus oryzae as a catalyst. nih.gov This method involves the kinetically controlled condensation of two dipeptide fragments: Tyr-Pro-OEt (the acyl donor) and Phe-Pro-NH₂ (the acyl acceptor). nih.gov
A key advantage of this enzymatic approach is that amino group protection is not required. nih.gov The reaction is optimized by carefully controlling parameters such as pH, temperature, solvent composition, and substrate concentrations. For instance, the synthesis of morphiceptin was successfully carried out in a medium containing 60% ethylene (B1197577) glycol, which helps to shift the reaction equilibrium towards synthesis rather than hydrolysis. nih.gov
Under optimal conditions—including a temperature of 4°C, a pH of 7.0, and a reaction time of 24 hours—a yield of 40% was achieved. nih.gov
| Parameter | Optimal Condition |
| Enzyme | Dipeptidyl Aminopeptidase IV (from Aspergillus oryzae) nih.gov |
| Substrates | 4 mM Tyr-Pro-OEt·HCl and 20 mM Phe-Pro-NH₂·HCl nih.gov |
| Solvent | 60% ethylene glycol in 20 mM phosphate (B84403) buffer nih.gov |
| pH | 7.0 nih.gov |
| Temperature | 4 °C nih.gov |
| Reaction Time | 24 hours nih.gov |
| Yield | 40% nih.gov |
Advanced Purification Techniques (e.g., High-Performance Liquid Chromatography)
Regardless of the synthesis method employed, the final crucial step is the purification of the crude peptide to obtain morphiceptin hydrochloride of high purity. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the method of choice for this task. scholaris.canih.gov
In RP-HPLC, the crude peptide mixture is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase, typically silica (B1680970) particles chemically modified with C8 or C18 alkyl chains. The separation is achieved by eluting the column with a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, mixed with the aqueous phase. scispace.com The aqueous phase usually contains an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. scispace.com
The more hydrophobic peptides interact more strongly with the stationary phase and thus elute later, at higher organic solvent concentrations. The fractions containing the pure peptide are collected, combined, and then lyophilized (freeze-dried) to remove the solvents and yield the purified peptide as a fluffy white powder. researchgate.net The hydrochloride salt form can be obtained through salt exchange procedures, for instance, by using a column conditioned with hydrochloric acid or by dissolving the purified peptide in a solution containing HCl before lyophilization.
The purity of the final product is typically assessed by analytical HPLC and its identity confirmed by mass spectrometry. nih.gov
Blood Brain Barrier Bbb Transport and Delivery Systems Research for Morphiceptin Hydrochloride
Challenges of Morphiceptin (B1676752) Permeation Across the BBB
Morphiceptin, a tetrapeptide and potent, highly selective µ-opioid receptor agonist, faces significant hurdles in crossing the blood-brain barrier (BBB). lew.ro Like many other neuropeptides, it does not readily penetrate the BBB on its own. lew.roresearchgate.net This inherent limitation restricts its analgesic effects to the central nervous system when administered systemically. researchgate.net Studies have shown that when administered alone, morphiceptin does not enter the brain in quantities sufficient to produce an antinociceptive effect. lew.ro The BBB's tight junctions and the activity of efflux transporters are major obstacles to the passage of molecules like morphiceptin. medtechbcn.commdpi.com
Strategies for Enhanced Central Nervous System Delivery
To overcome the challenge of delivering morphiceptin to the central nervous system, researchers have explored various strategies, primarily focusing on nanoparticle-based delivery systems.
Development of Nanoparticle Delivery Systems (e.g., poly(butylcyanoacrylate) nanoparticles)
A key approach to facilitate the transport of morphiceptin across the BBB involves the use of poly(butylcyanoacrylate) (PBCA) nanoparticles. lew.roresearchgate.net These biodegradable and biocompatible polymeric nanoparticles can encapsulate or have drugs adsorbed onto their surface. kashanu.ac.ir The encapsulation of morphiceptin onto PBCA nanoparticles has been shown to significantly increase its central analgesic effect, demonstrating the potential of this delivery system. scispace.com
Investigations of Surface Modification for BBB Penetration (e.g., Polysorbate 80 coating)
The effectiveness of PBCA nanoparticles in crossing the BBB is significantly enhanced by surface modification, particularly with Polysorbate 80 (also known as Tween 80). lew.roresearchgate.net Coating the nanoparticles with this surfactant has been found to increase BBB penetration and, consequently, the antinociceptive effect of the loaded morphiceptin. lew.roresearchgate.net Research indicates that the simple mixture of morphiceptin with Polysorbate 80 is insufficient to ensure transport across the BBB, highlighting the necessity of the nanoparticle carrier. lew.ro The mechanism is believed to involve the coated nanoparticles mimicking low-density lipoproteins (LDL), which can then be transported across the brain capillary endothelial cells. lew.ro Studies have shown that while uncoated nanoparticles can induce some analgesia, the effect is more pronounced with Polysorbate 80-coated nanoparticles. lew.ro
Research on Apolipoprotein Involvement in Transport Mechanisms
The transport of drug-loaded nanoparticles across the BBB is thought to be mediated by apolipoproteins. researchgate.net After intravenous administration, Polysorbate 80-coated nanoparticles are believed to adsorb apolipoproteins, particularly Apolipoprotein E (ApoE) and Apolipoprotein B (ApoB), from the bloodstream. researchgate.netnih.gov This "disguise" allows the nanoparticles to be recognized by LDL receptors on the brain's endothelial cells, leading to their uptake via receptor-mediated endocytosis. researchgate.netnih.gov The drug can then be released into the brain. researchgate.net This mechanism is supported by the observation that nanoparticles with sizes similar to LDL (20-25 nm) are more effective. lew.ro
Comparative Transport Studies with Other Opioids (e.g., morphine)
The transport of morphiceptin across the BBB, even when facilitated by nanoparticles, can be contextualized by comparing it to other opioids like morphine. Morphine's transport across the BBB is a complex process involving passive diffusion, active efflux by transporters like P-glycoprotein (P-gp), and a saturable active influx mechanism. biorxiv.orgbiorxiv.org The presence of efflux pumps limits the brain concentration of morphine. mdpi.comnih.gov In contrast, morphiceptin's inability to cross the BBB on its own necessitates the use of delivery systems. lew.roresearchgate.net While morphine's brain uptake is influenced by its interaction with endogenous transporters, the delivery of morphiceptin is primarily dependent on the design and efficacy of its carrier system. lew.robiorxiv.org Studies on morphine have shown that inhibiting P-gp can increase its brain concentrations and analgesic effects. nih.govnih.gov This highlights a fundamental difference in the strategies required to enhance the CNS delivery of these two opioids.
Theoretical and Computational Studies of Morphiceptin and Its Analogs
Molecular Modeling and Docking Simulations
Theoretical conformational analysis and molecular modeling have been instrumental in understanding the structural features of morphiceptin (B1676752) and its analogs that govern their binding to opioid receptors. nih.gov Early computational studies focused on identifying the probable binding conformations of µ-agonists like morphiceptin that contain a phenylalanine residue at position 3. By comparing the low-energy backbone structures of µ-selective peptides, such as [N-Me-Phe³, D-Pro⁴]-morphiceptin, with less active or non-selective peptides, researchers have proposed models for the receptor-bound backbone conformations. nih.gov These models often highlight the geometric similarities between different µ-selective peptides, suggesting a common mode of interaction with the receptor. nih.gov
Molecular docking simulations have been widely applied to investigate the binding of morphiceptin and its derivatives to the µ-opioid receptor (MOR). nih.gov These simulations predict the preferred orientation of the ligand within the receptor's binding pocket, helping to elucidate the molecular determinants of affinity and selectivity. annualreviews.org For instance, docking studies on novel morphiceptin analogs, where proline at position 2 or 4 is substituted with 4,4-difluoroproline (F₂Pro), have revealed potential structure-activity relationships. nih.gov The configuration of the fluorinated amino acid and its position within the peptide sequence were found to significantly influence the agonist potency at the MOR. nih.gov
In another study, a new peptidomimetic of morphiceptin was synthesized by replacing the central proline residue with (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid. mdpi.comnih.gov Molecular docking calculations suggested that the hydroxy substituents on this non-natural β-amino acid play a favorable role in the interaction with the MOR, potentially leading to more effective binding compared to the parent morphiceptin. mdpi.comnih.gov These computational predictions underscore the utility of in silico methods in guiding the design of novel analogs with potentially improved pharmacological profiles. mdpi.com
The "Active Analog Approach" has been a key strategy in defining the receptor-bound conformation of morphiceptin through the use of conformationally constrained analogs. annualreviews.org By analyzing the structure-activity relationships of these rigid analogs, researchers can deduce the optimal three-dimensional arrangement of pharmacophoric groups required for receptor recognition and activation. annualreviews.org
Docking studies have also been employed to understand the interactions of cyclic analogs of morphiceptin. For example, in the development of cyclic opioid peptidomimetics, molecular docking revealed that the amino group of Tyr¹ can form ionic interactions with the Asp¹⁴⁷ residue in the transmembrane helix III of the µ-opioid receptor. nih.govsemanticscholar.org Such detailed interaction patterns, derived from computational models, are invaluable for the rational design of new and more potent ligands. nih.govsemanticscholar.org
The following table summarizes the findings from various molecular modeling and docking studies on morphiceptin and its analogs.
| Analog/Peptide | Computational Method | Key Findings | Reference(s) |
| [N-Me-Phe³, D-Pro⁴]-morphiceptin | Theoretical Conformational Analysis | Identified probable µ-receptor-bound backbone conformations. | nih.gov |
| Tyr-F₂Pro-Phe-D-F₂Pro-NH₂ | Molecular Docking | The configuration and position of F₂Pro influence MOR agonist potency. | nih.gov |
| Morphiceptin peptidomimetic with a trihydroxylated cispentacin derivative | Molecular Docking | Hydroxy substituents on the non-natural amino acid may enhance binding to MOR. | mdpi.comnih.gov |
| Cyclic opioid peptidomimetics (e.g., RP-170) | Molecular Docking | Tyr¹ amino group interacts with Asp¹⁴⁷ of the MOR. | nih.govsemanticscholar.org |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of morphiceptin and its analogs in a simulated physiological environment, offering insights that are complementary to static docking models. mdpi.com MD simulations can reveal the conformational flexibility of these peptides and the stability of their interactions with the opioid receptor over time. mdpi.comresearchgate.net
For instance, MD studies have been used to analyze the conformational preferences of potent morphiceptin analogs. researchgate.net These simulations have shown that bent backbone structures are predominant in the most potent analogs, while their presence is less pronounced in ligands with lower receptor affinity. researchgate.net This suggests that a specific conformational state is crucial for high-affinity binding and subsequent receptor activation.
Furthermore, MD simulations have been instrumental in investigating the bioactive conformation of morphiceptin and the related endomorphin-2. acs.org By simulating analogs containing pseudoproline residues, which induce a specific cis or trans conformation of the Tyr-Pro amide bond, researchers have gathered evidence suggesting that the cis conformation is critical for the bioactive state. acs.org This finding is significant as it provides a more detailed picture of the peptide's structure when it binds to the receptor. acs.org
The combination of molecular docking and MD simulations offers a comprehensive approach to understanding ligand-receptor interactions. nih.govmdpi.com Docking can provide an initial binding pose, which can then be subjected to MD simulations to assess its stability and to observe any conformational changes in both the ligand and the receptor. mdpi.com This integrated approach was used in the study of morphiceptin analogs containing 4,4-difluoroproline, where MD simulations complemented the docking results to explain the observed structure-activity relationships. nih.gov
The table below presents a summary of research utilizing molecular dynamics simulations to study morphiceptin and its analogs.
| Analog/Peptide | Simulation Focus | Key Findings | Reference(s) |
| Potent Morphiceptin Analogs | Conformational preferences | Predominance of bent backbone structures in high-potency analogs. | researchgate.net |
| Morphiceptin Analogs with cis-4-amino-L-proline | Structural characterization | Elucidation of how proline ring modifications affect conformation. | nih.gov |
| [D-Phe³]morphiceptin with pseudoproline | Bioactive conformation | Provided evidence for a cis Tyr-Pro amide bond in the bioactive conformation. | acs.org |
| Tyr-F₂Pro-Phe-D-F₂Pro-NH₂ | Structure-activity relationship | Complemented docking studies to explain the activity of fluorinated analogs. | nih.gov |
Application of Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com In the context of morphiceptin and its analogs, QSAR models can help to predict the receptor binding affinity and functional activity of novel derivatives, thereby guiding the synthesis of more potent and selective ligands. researchgate.net
The development of a QSAR model involves generating molecular descriptors for a series of compounds and then using statistical methods to build a mathematical equation that relates these descriptors to their biological activity. mdpi.com These descriptors can encode various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters. mdpi.com
While specific QSAR studies focusing exclusively on morphiceptin hydrochloride are not extensively detailed in the provided search results, the principles of QSAR have been applied to the broader class of opioid peptides. researchgate.netacs.org For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to study the interaction of opioid ligands with their receptors. researchgate.net These approaches build a 3D model of the receptor's binding site based on the structural alignment of active ligands, allowing for the prediction of activity for new molecules. researchgate.net
The insights gained from QSAR studies can be invaluable for understanding the key structural features required for high-affinity binding to the µ-opioid receptor. researchgate.net For instance, a QSAR model might reveal that a certain degree of lipophilicity at a specific position in the peptide sequence is crucial for activity, or that a particular hydrogen bond donor or acceptor is necessary for receptor interaction. nih.gov
The integration of QSAR with other computational techniques, such as molecular modeling and docking, can provide a more comprehensive understanding of structure-activity relationships. annualreviews.orgresearchgate.net By combining these approaches, researchers can not only predict the activity of new compounds but also visualize their putative binding modes at the atomic level. annualreviews.org
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel Opioid Agonists and Antagonists Based on Morphiceptin (B1676752) Scaffold
The morphiceptin molecule (Tyr-Pro-Phe-Pro-NH₂) serves as a foundational template for developing new opioid receptor modulators. researchgate.net Research in this area focuses on systematic chemical modifications to alter receptor affinity, selectivity, and functional activity, leading to the creation of compounds with tailored pharmacological profiles, including potent agonists, antagonists, and ligands with mixed receptor activities.
A primary strategy involves the substitution of amino acids within the morphiceptin sequence. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications at each position can significantly impact the molecule's interaction with opioid receptors. For instance, substituting the phenylalanine at position 3 with D-1-Naphthylalanine resulted in an analog with a 26-fold increase in μ-opioid receptor affinity. researchgate.net Conversely, other substitutions at the same position have yielded compounds with weak antagonist properties. researchgate.net The introduction of 2',6'-dimethyltyrosine (Dmt) in place of Tyrosine at position 1 has been shown to produce enzymatically stable analogs. researchgate.netnih.gov
Another key area of development is the incorporation of unnatural amino acids and peptidomimetics to overcome the metabolic instability typical of natural peptides. researchgate.netmdpi.com The introduction of β²- or β³-amino acids into the morphiceptin backbone has led to the synthesis of analogs with mixed opioid receptor affinity profiles, acting as agonists at μ, δ, and κ receptors. researchgate.netnih.gov One such analog, Dmt-D-Ala-(R)-β²-1-Nal-Pro-NH₂, demonstrated potent peripheral antinociceptive effects. researchgate.net Furthermore, replacing the proline residue at position 2 with pseudoproline derivatives has been used to study the bioactive conformation of morphiceptin, providing evidence that a cis Tyr-Pro amide bond is crucial for its activity. acs.org These modifications not only enhance stability but also allow for fine-tuning of the pharmacological profile, leading to compounds that may have improved therapeutic potential with fewer side effects. mdpi.com
The development of ligands with mixed or balanced activities at different opioid receptors is a significant trend. mdpi.comacs.org For example, modifying the morphiceptin structure has yielded compounds that act as μ-agonists and δ-antagonists. acs.org This approach is driven by the hypothesis that such "multifunctional" ligands could produce potent analgesia with a reduced tendency for tolerance and physical dependence compared to conventional μ-receptor selective agonists. researchgate.netmdpi.com
Table 1: Receptor Binding and Functional Activity of Selected Morphiceptin Analogs
| Compound/Analog | Modification | μ-Receptor Binding Affinity (IC₅₀ nM) | δ-Receptor Binding Affinity | Functional Activity (GPI Assay) | Reference |
| Morphiceptin | Tyr-Pro-Phe-Pro-NH₂ (Parent) | Correlated to GPI ED₅₀ | Virtually no activity | Agonist | nih.gov |
| PL017 | Tyr-Pro-NMePhe-D-Pro-NH₂ | Potent μ-agonist activity | Virtually no activity | Potent μ-agonist | nih.gov |
| [D-1-Nal³]Morphiceptin | Tyr-Pro-D-1-Nal-Pro-NH₂ | 26-fold higher than Morphiceptin | Not specified | 15-fold more potent than Morphiceptin | researchgate.net |
| [D-Qal³]Morphiceptin | Tyr-Pro-D-Qal-Pro-NH₂ | Not specified | Not specified | Weak antagonist | researchgate.net |
| Dmt-d-Ala-(R)-β²-1-Nal-Pro-NH₂ | Dmt¹, β²-amino acid³ | High activity (μ and δ) | High activity (μ and δ) | Potent MOR/DOR/KOR agonist | researchgate.netnih.gov |
Exploration of Unique Pharmacological Profiles for Specialized Research Tools
The high selectivity of morphiceptin and the diverse profiles of its analogs make them excellent tools for pharmacological research. nih.govpan.olsztyn.pl These compounds are instrumental in characterizing the complex pharmacology of the opioid system.
Morphiceptin itself, being a highly selective μ-agonist derived from the milk protein β-casein, serves as a key research tool to investigate the specific roles of μ-opioid receptors in various physiological processes, including those in the brain and the gastrointestinal tract. pan.olsztyn.plnih.gov Analogs with mixed receptor profiles, such as those exhibiting both μ-agonist and δ-antagonist properties, are valuable for exploring the functional interactions between different opioid receptor subtypes. acs.org By using these specialized ligands, researchers can dissect the contributions of individual receptor types to cellular signaling and physiological responses.
A significant application of morphiceptin-based scaffolds is in the development of radioligands for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov While many existing opioid radioligands are lipophilic to cross the blood-brain barrier, there is a need for selective radioligands to image peripheral opioid receptors, which are targets in conditions like lung cancer. nih.gov Researchers have synthesized morphiceptin and endomorphin-2 derivatives conjugated with chelators like DOTA for labeling with radiometals such as Indium-111 ([¹¹¹In]). nih.gov One such peptide radioligand, H-Dmt-D-Ala-Phe-Orn(δ-[¹¹¹In]DOTA)-NH₂, demonstrated good selectivity, subnanomolar affinity for μ-opioid receptors, and was able to label these receptors in the mouse gut, highlighting the potential for developing morphiceptin-based agents for peripheral receptor imaging. nih.gov These tools are crucial for non-invasively studying receptor distribution and density in both health and disease.
Q & A
Q. What are the standard protocols for synthesizing morphiceptin hydrochloride in academic research?
this compound is synthesized using solid-phase peptide synthesis (SPPS). A typical protocol involves coupling amino acids sequentially on a resin, followed by cleavage and purification. For example, [Dmt<sup>1</sup>, D-Ala<sup>2</sup>, D-1-Nal<sup>3</sup>] morphiceptin derivatives are synthesized via SPPS with Boc (tert-butyloxycarbonyl) protection strategies. Post-synthesis, reverse-phase HPLC is used for purification, and identity is confirmed via mass spectrometry .
Q. Which cell lines are commonly used to evaluate morphiceptin’s biological activity?
Human cancer cell lines such as MCF-7 (breast adenocarcinoma), SH-SY5Y (neuroblastoma), and HT-29 (colon adenocarcinoma) are frequently employed. These cells are cultured in DMEM/RPMI media supplemented with 10% fetal bovine serum and gentamycin (5 μg/mL) under 5% CO2 at 37°C. Activity assays typically measure opioid receptor binding or cytotoxicity using MTT assays .
Q. What analytical methods are recommended for quantifying this compound purity?
High-performance liquid chromatography (HPLC) with UV detection (207 nm) is standard. For example, a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) and a mobile phase of 0.03 M KH2PO4-methanol (70:30) at 1 mL/min provide reliable separation. Internal standards (e.g., naloxone) ensure accuracy, with linear calibration curves (R<sup>2</sup> > 0.999) validated over 1–10 μg/mL ranges .
Advanced Research Questions
Q. How does pH influence the isomeric composition of this compound solutions?
Morphiceptin exhibits pH-dependent isomerization, with distinct chromatographic profiles at varying pH levels. At pH 3.87, two dominant peaks are observed, while pH 6.98 shifts isomer distribution significantly (Fig. 7-9 in ). Researchers should use buffered solutions (e.g., phosphate or acetate buffers) and validate isomer stability via HPLC before functional assays .
Q. What methodological considerations are critical for resolving contradictions in opioid receptor binding data for morphiceptin analogues?
Discrepancies often arise from stereochemical variations. For example, [(S)-β-HPro<sup>2</sup>]-morphiceptin exhibits μ-opioid receptor affinity (Ki = 10 nM), while its (R)-enantiomer shows 10-fold reduced activity. To address contradictions, use chiral chromatography to confirm enantiomeric purity and perform competitive binding assays with <sup>3</sup>H-labeled ligands (e.g., DAMGO) under standardized buffer conditions .
Q. How can researchers optimize assay conditions for detecting this compound in complex biological matrices?
Solid-phase extraction (SPE) with C18 cartridges effectively isolates morphiceptin from plasma or tissue homogenates. Post-extraction, evaporate organic solvents under nitrogen and reconstitute in 0.1% formic acid for LC-MS/MS analysis. Validate recovery rates (≥85%) and matrix effects using spiked samples .
Q. What strategies are recommended for synthesizing morphiceptin analogues with modified proline residues?
Substitute proline with β-homoproline or sulfonamide surrogates via carbodiimide-mediated coupling. For example, Boc-protected pseudoamino acids (e.g., 1a–f) are reacted with H-Phe-OMe·HCl, followed by catalytic hydrogenation and deprotection. Characterize intermediates via <sup>1</sup>H NMR and final products via ESI-MS .
Q. How should researchers design experiments to assess morphiceptin’s stability under varying storage conditions?
Conduct accelerated stability studies by storing lyophilized morphiceptin at -20°C, 4°C, and 25°C/60% RH. Analyze degradation products monthly via HPLC and quantify main peak area loss. For solution stability, test pH 3–8 buffers and monitor isomer shifts using validated chromatographic methods .
Q. What are best practices for replicating morphiceptin’s cell-based activity assays across laboratories?
Adhere to CLSI guidelines: use passage-matched cells (≤20 passages), pre-qualify serum batches via growth curve analysis, and include reference compounds (e.g., naloxone) as internal controls. Report EC50 values with 95% confidence intervals and normalize data to vehicle-treated controls .
Q. How can researchers address conflicting data on morphiceptin’s selectivity for μ- versus δ-opioid receptors?
Use radioligand displacement assays with selective antagonists (e.g., CTAP for μ, naltrindole for δ). Validate receptor expression in cell lines via RT-qPCR or Western blot. For in vivo studies, employ knockout mouse models to isolate receptor-specific effects .
Q. Methodological Notes
- Reproducibility : Always include detailed supplementary materials (e.g., HPLC gradients, synthetic schemes) per journal guidelines .
- Data Contradictions : Perform meta-analyses using tools like PRISMA to identify protocol variations (e.g., incubation times, ligand concentrations) that may explain discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
